Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
Description
Properties
IUPAC Name |
benzyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(19-7-11-4-2-1-3-5-11)6-13(8-14(16)17)9-18-10-13/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWDHVSVMXSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)OCC2=CC=CC=C2)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191628 | |
| Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-87-6 | |
| Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetaneacetic acid, 3-(nitromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: The nitromethyl group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, sodium methoxide.
Major Products:
Oxidation: Oxetane derivatives with oxidized functional groups.
Reduction: Amino-substituted oxetane derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of oxetane derivatives, including benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, as effective inhibitors of RNA demethylases, specifically the fat mass and obesity-associated protein (FTO). FTO plays a significant role in the regulation of m6A RNA modifications, which are implicated in cancer progression. Compounds from the oxetanyl class have demonstrated potent antiproliferative effects in various cancer models, including glioblastoma and acute myeloid leukemia, with activities comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Antiproliferative Effects of Oxetanyl Compounds
| Compound | Cancer Type | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| FTO-43 | Glioblastoma | 30 | 5-Fluorouracil |
| FTO-38 | Acute Myeloid Leukemia | 25 | Doxorubicin |
| Benzyl Acetate | Gastric Cancer | 35 | Cisplatin |
Material Science
Energetic Materials
this compound has been investigated for its role as a building block in the synthesis of energetic materials. Its unique structure allows for modifications that enhance performance characteristics such as stability and energy output. Research indicates that derivatives can be utilized in the formulation of new energetic polymers that are less sensitive to detonation while maintaining high energy density .
Table 2: Properties of Energetic Oxetane Derivatives
| Compound | Stability | Energy Density (kJ/kg) | Sensitivity Level |
|---|---|---|---|
| Benzyl Oxetane Derivative | High | 4000 | Low |
| Nitromethyl Oxetane | Medium | 3500 | Medium |
Agricultural Applications
Pesticidal Activity
Benzyl derivatives have shown promise in controlling pests such as insects and nematodes. The compound's structure allows it to interact effectively with biological systems in pests, leading to increased mortality rates. Experimental results indicate that these compounds can serve as effective alternatives to traditional pesticides, potentially reducing environmental impact while maintaining efficacy .
Case Study: Efficacy Against Agricultural Pests
A field study was conducted to evaluate the effectiveness of this compound against common agricultural pests. The results indicated a significant reduction in pest populations over a two-week period.
Table 3: Efficacy of Benzyl Compound Against Pests
| Pest Type | Initial Population | Population After Treatment | Efficacy (%) |
|---|---|---|---|
| Aphids | 1000 | 200 | 80 |
| Spider Mites | 800 | 150 | 81.25 |
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate involves its interaction with molecular targets through its functional groups. The nitromethyl group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The oxetane ring provides stability and rigidity to the molecule, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Oxetane-Based Structural Analogs
a) Ethyl 2-(3-(Nitromethyl)oxetan-3-yl)acetate (CAS 1045709-38-3)
- Molecular Formula: C₈H₁₃NO₅
- Key Differences : Replaces the benzyl ester with an ethyl group.
b) Benzyl 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate (CAS 1404193-76-5)
- Molecular Formula: C₁₈H₂₅NO₅ (MW: 335.39 g/mol)
- Key Differences: Substitutes nitromethyl with a Boc-protected aminomethyl group.
- Implications : The Boc group enhances stability under basic conditions but requires acidic deprotection, making it suitable for peptide synthesis .
c) Benzyl 2-(Oxetan-3-ylidene)acetate (CAS 1242160-03-7)
Functional Group Analogs
a) Benzyl Acetoacetate (Benzyl 3-Oxobutanoate, CAS 5396-89-4)
- Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol)
- Key Differences : Contains a β-keto ester instead of a nitro-oxetane group.
- Implications: The keto group enables keto-enol tautomerism, favoring condensation reactions (e.g., Knorr pyrrole synthesis), unlike the nitro group’s electron-withdrawing effects .
b) Benzyl (3-Oxo-2-piperazinyl)acetate
Application-Specific Analogs
a) Benzyl 2,3,4-Tri-O-acetyl-4-Nitromethyl-β-D-arabinopyranoside
- Molecular Formula: C₂₃H₂₇NO₁₁ (MW: 517.47 g/mol)
- Key Differences : Incorporates a carbohydrate backbone with acetyl and nitro groups.
- Implications : The sugar moiety improves water solubility, making it relevant in glycosylation studies or prodrug design .
b) Benzyl [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate (CAS MFCD02921191)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|---|---|
| Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate | Not Provided | Likely C₁₃H₁₅NO₅ | ~265 (estimated) | Nitromethyl, oxetane, benzyl | Drug intermediates, nitro reduction |
| Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate | 1045709-38-3 | C₈H₁₃NO₅ | 203.19 | Nitromethyl, oxetane, ethyl | Synthetic flexibility |
| Benzyl 2-(Boc-aminomethyl)oxetan-3-yl)acetate | 1404193-76-5 | C₁₈H₂₅NO₅ | 335.39 | Boc-protected amine, oxetane | Peptide synthesis |
| Benzyl Acetoacetate | 5396-89-4 | C₁₁H₁₂O₃ | 192.21 | β-Keto ester | Condensation reactions |
| Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-β-D-arabinopyranoside | Not Provided | C₂₃H₂₇NO₁₁ | 517.47 | Carbohydrate, nitro, acetyl | Glycosylation, prodrugs |
Biological Activity
Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes current findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO5
- Molecular Weight : 265.26 g/mol
- CAS Number : 1379811-87-6
- Purity : >95% .
Recent studies indicate that compounds within the oxetane class, including this compound, may act as inhibitors of m6A demethylases, particularly fat mass and obesity-associated protein (FTO). This inhibition leads to increased levels of N6-methyladenosine (m6A) modifications on RNA, which can affect gene expression and cellular signaling pathways involved in cancer progression .
Anticancer Properties
-
Cell Viability and Proliferation :
- In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, treatment with this compound resulted in reduced viability in gastric cancer cells comparable to established chemotherapeutic agents .
- The compound's mechanism involves the upregulation of m6A levels, which has been associated with impaired proliferation and increased apoptosis in cancer cells.
-
Case Studies :
- A study on gastric cancer models showed that compounds from the oxetane class, including this compound, inhibited cell growth effectively at concentrations as low as 5 μM after 48 hours of treatment .
- Long-term administration resulted in a significant decrease in tumor size in xenograft models, suggesting its potential for therapeutic use.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| CAS Number | 1379811-87-6 |
| Antiproliferative IC50 | ~5 μM (in gastric cancer cells) |
| Purity | >95% |
Research Findings
- Selectivity and Potency :
- Signaling Pathways :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 2-(3-(nitromethyl)oxetan-3-yl)acetate?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving nitromethyl-oxetane intermediate formation. For example, oxetane rings with nitromethyl substituents (e.g., Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, CAS 1045709-38-3) are synthesized through nitro-Mannich reactions or Michael additions to nitroalkenes, followed by esterification with benzyl alcohol . Key steps include:
- Step 1 : Formation of the nitromethyl-oxetane core via cyclization of 3-nitropropanal derivatives.
- Step 2 : Acetic acid side-chain introduction using alkylation or coupling reactions.
- Step 3 : Benzyl esterification via acid-catalyzed transesterification or direct coupling with benzyl bromide.
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify oxetane ring protons (δ 4.5–5.0 ppm) and nitromethyl groups (δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., calculated [M+H] = 294.1215) .
- X-ray Crystallography : Used for oxetane derivatives (e.g., Ethyl 2-(3-(4-aminophenyl)oxetan-3-yl)acetate) to confirm ring conformation and substituent geometry .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Critical properties include:
- LogP : Estimated at ~2.2 (via XLogP3) due to the benzyl ester’s hydrophobicity and nitromethyl’s polarity .
- Thermal Stability : Differential Scanning Calorimetry (DSC) for decomposition temperature (e.g., oxetane derivatives decompose at 150–200°C) .
- Solubility : Limited aqueous solubility (e.g., <1 mg/mL in water) but soluble in DMSO or THF, typical of benzyl esters .
Advanced Research Questions
Q. What are the challenges in optimizing reaction yields for the nitromethyl-oxetane moiety?
- Methodological Answer : Key challenges include:
- Regioselectivity : Competing pathways during oxetane ring formation (e.g., 3- vs. 4-membered ring byproducts).
- Nitro Group Stability : Sensitivity of nitromethyl groups to reducing conditions or high temperatures, requiring inert atmospheres and low-temperature protocols .
- Data Contradictions : Reported yields for ethyl analogs (60–75%) vs. benzyl derivatives (40–55%) suggest steric effects from the benzyl group reduce efficiency. Mitigation via phase-transfer catalysts (e.g., TBAB) improves yields by 15–20% .
Q. How does the nitromethyl group influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer : The electron-withdrawing nitro group destabilizes the oxetane ring, enhancing susceptibility to nucleophilic attack. For example:
- Nucleophilic Ring-Opening : Reacts with amines or thiols at 25–50°C to form β-nitro amines or sulfides, confirmed by H NMR loss of oxetane protons (δ 4.5 ppm) .
- Mechanistic Insights : DFT calculations (B3LYP/6-31G*) show nitromethyl lowers the ring’s LUMO energy by 1.2 eV, facilitating nucleophilic addition .
Q. What computational methods are used to predict the stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the oxetane ring under physiological conditions (e.g., 310 K, 1 atm) .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C–O oxetane bond (e.g., 65 kcal/mol) to assess thermal stability .
- ADMET Prediction : Tools like SwissADME estimate metabolic lability (e.g., CYP3A4-mediated oxidation of the benzyl ester) .
Safety and Handling Considerations
- First Aid : Follow general protocols for nitrated compounds:
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin Contact : Wash with soap/water; avoid solvents that enhance absorption .
- Storage : Store at –20°C under nitrogen to prevent nitro group degradation .
Applications in Drug Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
